Product packaging for Oxazine 750 perchlorate(Cat. No.:CAS No. 85256-40-2)

Oxazine 750 perchlorate

Cat. No.: B1609706
CAS No.: 85256-40-2
M. Wt: 469.9 g/mol
InChI Key: HDJUFIJUNWBWGE-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Research Chromophore

Oxazine (B8389632) 750 was initially established as a laser dye, a class of organic compounds that can emit coherent light when excited by a suitable energy source. chemicalbook.comnih.gov Its utility was demonstrated in early research involving tunable, picosecond ring dye lasers. rusjbpc.rudntb.gov.ua The compound's ability to operate in the near-infrared region of the electromagnetic spectrum made it a valuable component in the development of laser systems, including those pumped by other lasers or diodes. rusjbpc.ru

The evolution of Oxazine 750 from a component in laser hardware to a versatile research chromophore began with its application in analytical techniques. By the mid-1980s, it was being used in flow cytometry for DNA content analysis, leveraging its fluorescence when excited by low-power helium-neon lasers. nih.govcapes.gov.brsigmaaldrich.com This marked a significant step in its adoption as a fluorescent probe in biological and chemical analysis.

Further research explored its behavior in different environments, such as its incorporation into porous sol-gel glasses and nanoporous crystals for the development of solid-state microlasers. rusjbpc.rudntb.gov.ua Its spectroscopic properties were analyzed in various solvents and matrices, revealing complex interactions that influence its fluorescence behavior. rusjbpc.rudntb.gov.ua This detailed characterization paved the way for its use in more sophisticated applications, including as a probe for studying molecular dynamics. For instance, its rotational reorientation dynamics in polar solvents have been investigated using advanced spectroscopic techniques like femtosecond time-resolved stimulated emission pumping fluorescence depletion (FS TR SEP FD) spectroscopy. researchgate.netacs.org This transition from a bulk laser material to a sensitive molecular probe highlights its evolution as a significant tool in advanced chemical and materials science research.

Scope and Significance in Advanced Chemical Sciences

The significance of Oxazine 750 perchlorate (B79767) in modern chemical sciences lies in its versatile role as a fluorescent probe and photosensitizer. Its distinct photophysical properties are central to its wide range of applications. The compound strongly absorbs light and emits fluorescence in the near-infrared range, a property that is highly advantageous for minimizing background interference from autofluorescence in complex biological or chemical systems. rsc.orgnih.gov

In the field of analytical chemistry, Oxazine 750 has been employed in micellar electrokinetic chromatography, where it serves as a visualizing agent for the indirect fluorescence detection of neutral samples. Its interaction with micelles allows for the separation and detection of various aromatic compounds.

The compound is a subject of significant interest in single-molecule spectroscopy and microscopy. rsc.orgnih.gov The brightness and photostability of oxazine dyes are critical for these techniques, which aim to detect and observe individual molecules. nih.gov Deuterated versions of oxazine dyes have been developed to enhance these properties, leading to brighter fluorophores suitable for high-resolution imaging. rsc.org

Furthermore, the fundamental photophysics of Oxazine 750 continue to be an active area of research. Studies on its rotational and translational diffusion, as well as its interaction with solvents through hydrogen bonding, provide deeper insights into solute-solvent interactions at the molecular level. researchgate.netacs.org Computational studies have been used to model its vibronic spectra in aqueous media, helping to explain its spectral properties and the influence of solvent molecules on its electronic transitions. rusjbpc.ru This ongoing research underscores the compound's role as a model system for investigating fundamental chemical processes.

Interactive Data Tables

Table 1: General Properties of Oxazine 750 Cation

Property Value Source
Molecular Formula C₂₄H₂₄N₃O⁺ nih.gov
Molar Mass 370.5 g/mol nih.gov
Class Azine Dyes nih.gov

Table 2: Photophysical Properties of Oxazine 750 in Various Solvents

Solvent Excitation Max (nm) Emission Max (nm) Lasing Range (nm) Reference
Ethanol (B145695) 662 705 700-785 gen-opt.com
Methanol (B129727) - - 720-780 gen-opt.com
Methanol/DMSO (9/1) - - 719-795 gen-opt.com
DMF - - 734-807 gen-opt.com
EG/DMSO (4/1) - - 750-835 gen-opt.com

Abbreviations: DMSO - Dimethyl sulfoxide (B87167), DMF - Dimethylformamide, EG - Ethylene (B1197577) Glycol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN3O5 B1609706 Oxazine 750 perchlorate CAS No. 85256-40-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJUFIJUNWBWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432105
Record name Oxazine 750 perchlorate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85256-40-2
Record name Oxazine 750 perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-5-(ethylimino)-1H,5H-benzo[a] phenoxazin-[8,9,10-ij]quinolizin perchlorate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways

The synthesis of the benzo[a]quinolizino[1,9-hi]phenoxazinium core, the foundational structure of Oxazine (B8389632) 750, is a multi-step process typically built upon the condensation of key aromatic precursors. researchgate.netcolab.ws While numerous variations exist for creating phenoxazine (B87303) dyes, a common approach for this specific structural class involves the reaction of julolidine (B1585534) derivatives with substituted naphthalen-1-amines or related compounds. researchgate.netchemrxiv.orgnih.gov

The general pathway involves the acid-catalyzed condensation of an appropriate aminonaphthol derivative with a julolidine-based intermediate. This reaction forms the central oxazine ring and establishes the extended π-conjugated system that is characteristic of the dye. The final structure is a cationic salt, with perchlorate (B79767) being a common counter-ion that lends stability and crystallinity to the final product. The choice of reactants and reaction conditions can be tailored to introduce specific functional groups onto the aromatic framework.

Table 1: Generalized Synthetic Pathway Components for Benzo[a]quinolizino[1,9-hi]phenoxazinium Dyes
ComponentDescriptionRole in Synthesis
Naphthol/Naphthylamine DerivativeA substituted 1-naphthol (B170400) or 1-naphthylamine (B1663977) carrying precursor functional groups.Forms one part of the phenoxazine core.
Julolidine DerivativeA tricyclic aromatic amine that provides the quinolizine portion of the final structure.Forms the other part of the phenoxazine core and the fused quinolizine ring system.
Acid CatalystProtic or Lewis acids (e.g., HCl, H₂SO₄).Facilitates the key condensation and cyclization reactions.
Oxidizing AgentOften air or a mild chemical oxidant.Promotes the final aromatization to the stable cationic dye.

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to track the movement of molecules through a reaction or biological system. wikipedia.org In the context of Oxazine 750, stable isotopes, particularly deuterium (B1214612) (²H or D), are employed to create labeled analogues for mechanistic studies and as internal standards in quantitative analysis. cernobioscience.comchem-station.com

The replacement of hydrogen with deuterium creates a "heavy" version of the molecule that is chemically almost identical but easily distinguishable by mass spectrometry (MS). nih.gov This is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, where the fate of a compound is tracked. nih.govacs.org Furthermore, the C-D bond is stronger than the C-H bond, which gives rise to a kinetic isotope effect (KIE). chem-station.comnih.gov Observing changes in reaction rates upon deuteration can help elucidate the rate-determining steps of a chemical or metabolic process. chem-station.com Commercially available deuterated versions of Oxazine 750 confirm the utility of this strategy for research applications.

Table 2: Comparison of Unlabeled and Hypothetically Labeled Oxazine 750
PropertyOxazine 750 (Unlabeled Cation)Oxazine 750-d5 (Hypothetical Labeled Cation)
Molecular FormulaC₂₄H₂₄N₃O⁺C₂₄H₁₉D₅N₃O⁺
Monoisotopic Mass370.192 g/mol nih.gov~375.223 g/mol
ApplicationFluorescent probe, laser dye.Internal standard for mass spectrometry, tracer for mechanistic and metabolic studies. cernobioscience.comacs.org

Structural Modifications and Derivatization for Enhanced Functionality

The functionality of the Oxazine 750 scaffold can be significantly altered through targeted structural modifications. These changes can fine-tune its photophysical properties, solubility, or introduce new biological activities. nih.gov Research on related benzo[a]phenoxazinium dyes demonstrates several effective derivatization strategies.

One approach involves modifying the terminal 14-amino group. For instance, replacing the ethyl group with substituents like a 3-chloropropyl group has been shown to modulate the compound's antifungal activity. researchgate.netcolab.ws Such modifications can influence the molecule's lipophilicity and interaction with biological targets.

A more fundamental modification involves replacing the heteroatom within the central oxazine ring. Studies have shown that substituting the oxygen atom with other chalcogens, such as sulfur or selenium, yields benzo[a]phenothiazinium and benzo[a]phenoselenazinium analogues, respectively. nih.govnih.gov This alteration directly impacts the electronic structure of the chromophore, leading to changes in absorption maxima, fluorescence, and the efficiency of generating reactive oxygen species, thereby enhancing their potential as photosensitizers. nih.govnih.gov These derivatives often exhibit red-shifted absorption and emission profiles compared to their oxygen-containing parent compound. nih.gov

Table 3: Examples of Structural Modifications on the Benzo[a]phenoxazinium Core and Their Functional Impact
Modification SiteModification ExampleResulting Change in FunctionalityReference
14-Amino GroupSubstitution with a 3-chloropropyl group.Alters biological activity, demonstrating significant antifungal properties. researchgate.netcolab.ws
Heterocyclic RingReplacement of Oxygen with Sulfur (Thiazinium analogue).Shifts absorption to longer wavelengths; modifies photosensitizing efficiency. nih.govnih.gov
Heterocyclic RingReplacement of Oxygen with Selenium (Selenazinium analogue).Further red-shifts absorption; significantly increases triplet quantum yield and broad-spectrum antimicrobial photosensitizing activity. nih.govnih.gov
Aromatic CoreAddition of a fused benzene (B151609) ring (Naphtho[2,3-a]... derivative).Shifts absorption and emission maxima further into the NIR region (up to 675 nm and 712 nm, respectively). researchgate.netcolab.ws

Advanced Photophysical Characterization and Mechanistic Elucidation

Electronic Spectroscopy and Solvation Dynamics

The electronic spectra of Oxazine (B8389632) 750 perchlorate (B79767) are sensitive to the surrounding medium, providing a window into the intricate solute-solvent interactions that govern its behavior in the excited state.

For instance, the absorption and emission maxima of the related dye Oxazine 170 perchlorate have been measured in ethanol (B145695), showing a main absorption band at 621 nm and an emission peak at 648 nm. mdpi.com Similarly, Oxazine 1 exhibits an absorption maximum at 642.5 nm in methanol (B129727) and a fluorescence emission maximum in ethanol. omlc.org For Oxazine 750, studies at the air/water interface show two absorption peaks in the 600-700 nm region. aip.org

Table 1: Spectral Properties of Oxazine Dyes in Different Media

Compound Solvent/Medium Absorption Max (nm) Emission Max (nm) Reference
Oxazine 750 Air/Water Interface ~600-700 Not Specified aip.org
Oxazine 170 Perchlorate Ethanol 621 648 mdpi.com
Oxazine 1 Methanol 642.5 Not Specified omlc.org
Oxazine 1 Ethanol Not Specified ~670 omlc.org
Oxazine 4-perchlorate PBS (pH 7.4) 616 635 nih.gov

The data indicates that the absorption and emission bands of these oxazine dyes are located in the red to near-infrared region of the electromagnetic spectrum. The position of these maxima is influenced by the solvent environment, a phenomenon known as solvatochromism.

The absorption spectra of oxazine dyes, including Oxazine 750, often exhibit a main absorption peak with a shoulder at a shorter wavelength. researchgate.net Computational studies on Oxazine 750 in an aqueous solution have revealed that this shoulder is not due to a separate electronic transition but is rather of vibronic origin. researchgate.net These vibronic transitions arise from the coupling of electronic transitions with molecular vibrations.

In the case of Oxazine 750, the vibrations involved in these transitions are characterized as large-scale, low-frequency molecular movements. While these vibrations are weak in the ground state, they are significantly influenced by electronic excitation. The intensity of these low-frequency vibrations, and thus the prominence of the vibronic shoulder, increases with the addition of bound water molecules, particularly in the excited state. This indicates a strong coupling between the electronic and vibrational states, which is modulated by solute-solvent interactions. The vibration of the N-H bond of the imino group is also found to be strengthened upon excitation, especially in the presence of bound water molecules.

The interaction between Oxazine 750 perchlorate and solvent molecules plays a critical role in determining its spectral properties. The charged nature of the dye cation leads to strong interactions with polar solvents. Computational studies of Oxazine 750 in aqueous media have shown that the explicit consideration of hydrogen bonding between the dye and three water molecules leads to a redshift (a shift to longer wavelengths) of the entire absorption spectrum by approximately 15 nm.

This bathochromic shift is explained by the strengthening of these hydrogen bonds upon the excitation of the Oxazine 750 molecule. The photoinduced charge redistribution in the dye molecule upon excitation is localized and does not involve a charge transfer across the entire molecule. The aliphatic hydrogen atoms on the dye structure can sterically hinder the access of water molecules to the N24 nitrogen atom, influencing the specific hydration shell structure. Furthermore, excitation of the dye can lead to a noticeable polarization of a bound water molecule. These specific solute-solvent interactions are key to understanding the solvatochromic behavior of this compound.

Like many organic dyes, this compound can form aggregates in solution, particularly at higher concentrations and in aqueous environments. This aggregation is driven by intermolecular forces and leads to distinct changes in the absorption spectrum. Studies on the related Oxazine 725 perchlorate in aqueous solutions have demonstrated that this cationic dye tends to aggregate. researchgate.netresearchgate.net

The absorption spectrum of a dilute aqueous solution of Oxazine 725 perchlorate shows an intense band at 662 nm with a shoulder at 612 nm. researchgate.net As the concentration increases or when the dye molecules adsorb onto a surface, changes in the relative intensities of these bands can be observed, indicating the formation of dimers or higher-order aggregates. The formation of aggregates can lead to either a blue-shift (H-aggregates) or a red-shift (J-aggregates) of the absorption band relative to the monomer. For Oxazine 725, the appearance of the shoulder at a shorter wavelength is indicative of the presence of aggregated species alongside the monomer.

Ultrafast Dynamics and Relaxation Pathways

The fate of the excited state of this compound is determined by a series of rapid, competing processes that occur on the femtosecond to picosecond timescale.

Femtosecond time-resolved fluorescence depletion spectroscopy (FDS) is a powerful technique to probe the vibrational relaxation dynamics in the electronically excited state of molecules in solution. aip.org This pump-probe technique involves exciting the molecule to an excited electronic state (S1) with a pump pulse. After a specific time delay, a probe pulse induces stimulated emission from the S1 state back to the ground state (S0), leading to a depletion of the fluorescence signal. aip.org By monitoring the fluorescence depletion as a function of the delay time, the population dynamics of different vibrational levels within the S1 state can be tracked.

A theoretical model for calculating the FDS of molecules in liquids has been developed and applied to Oxazine 750 in an acetone (B3395972) solution. aip.org The simulated FDS was found to be in good agreement with experimental results, providing valuable insights into the vibrational relaxation rate of the dye. aip.org The calculated vibrational relaxation rate for the Oxazine 750 molecule in acetone was determined to be 2.5 ps⁻¹. aip.org This rapid relaxation is a key factor in the photophysical behavior of the dye, influencing its fluorescence quantum yield and laser performance.

Vibrational Relaxation and Intramolecular Energy Transfer Mechanisms

Following electronic excitation, Oxazine 750 (OX750) undergoes vibrational relaxation and intramolecular energy transfer (IVR) to dissipate excess vibrational energy. Theoretical analyses have provided insight into these complex processes. A study by Dong et al. explored the femtosecond fluorescence depletion spectra and vibrational relaxations of Oxazine 750 in an acetone solution using a perturbative density operator method and the transient linear susceptibility theory. photochemcad.com This theoretical framework allows for the examination of the pathways and timescales of energy redistribution among the various vibrational modes of the molecule.

Upon excitation, specific low-frequency vibrational modes are often involved in the initial energy redistribution. In aqueous media, it has been shown that excitation significantly influences the vibrations of the OX750 molecule, including the most intensive ones. photochemcad.com The vibrations implicated in the vibronic transitions are typically low-frequency and correspond to large-scale molecular movements. photochemcad.com Furthermore, the formation of hydrogen bonds with solvent molecules, such as water, can influence the vibrational dynamics. Upon excitation, a strengthening of these hydrogen bonds occurs, which in turn increases the intensity of low-frequency vibrations. photochemcad.com This interaction with the solvent provides a crucial channel for the dissipation of energy from the excited dye molecule to its immediate environment.

Rotational Reorientation Dynamics in Polar Solvents

The rotational motion of Oxazine 750 in polar solvents has been investigated in detail using femtosecond time-resolved stimulated emission pumping fluorescence depletion (FS TR SEP FD) spectroscopy. acs.orgnih.gov These studies reveal that the rotational reorientation dynamics are highly dependent on the solvent environment. The anisotropy decays of OX750 could be described by single-exponential functions only in acetone and formamide. acs.orgnih.gov In other polar solvents, the anisotropy decays were found to exhibit biexponential behavior, indicating more complex rotational dynamics. acs.orgnih.gov

Anisotropy Decay Analysis and Hydrodynamic Models (e.g., Stokes-Einstein-Debye, Wobbling-in-the-Cone)

The following table summarizes the anisotropy decay behavior of Oxazine 750 in various polar solvents based on experimental findings. acs.orgnih.gov

SolventAnisotropy Decay BehaviorFast Decay Component OriginSlow Decay Component OriginApplicable Hydrodynamic Model
AcetoneSingle-ExponentialN/AOverall Rotational RelaxationStokes-Einstein-Debye
FormamideSingle-ExponentialN/AOverall Rotational RelaxationStokes-Einstein-Debye
MethanolBiexponentialRotation of Transition Dipole Moment (Electron Transfer)Overall Rotational RelaxationStokes-Einstein-Debye (for slow component)
EthanolBiexponentialRotation of Transition Dipole Moment (Electron Transfer)Overall Rotational RelaxationStokes-Einstein-Debye (for slow component)
Dimethylformamide (DMF)BiexponentialWobbling-in-the-cone motion of the ethyl groupOverall Rotational RelaxationWobbling-in-the-cone, Stokes-Einstein-Debye
Dimethyl Sulfoxide (B87167) (DMSO)BiexponentialWobbling-in-the-cone motion of the ethyl groupOverall Rotational RelaxationWobbling-in-the-cone, Stokes-Einstein-Debye

Nonlinear Optical Spectroscopy

Electronic Sum Frequency Generation (ESFG) at Interfaces

Electronic Sum Frequency Generation (ESFG) spectroscopy is a powerful surface-specific technique used to probe the electronic structure of molecules at interfaces. Studies on Oxazine 750 adsorbed at the air/water interface have been conducted using multiplex ESFG. optica.org This technique allows for the measurement of the second-order nonlinear electronic spectra of the interfacial molecules.

By investigating the excitation-wavelength dependence of the ESFG spectrum and performing a global fitting analysis, it is possible to separate the contributions of one- and two-photon resonances. optica.org This analysis yields linear interface electronic spectra that can be directly compared to the bulk absorption spectra of the monomer and dimer forms of the dye. optica.org For OX750 at the air/water interface, it is suggested that the less polar dimer is preferentially adsorbed compared to the monomer. optica.org

Second Harmonic Generation (SHG) Studies of Surface Adsorbates

Second Harmonic Generation (SHG) is another surface-sensitive nonlinear optical technique. It has been shown that conventional SHG spectroscopy can be considered a subset of ESFG spectroscopy. optica.org An SHG spectrum can be calculated from ESFG data by setting the two incident frequencies to be equal.

For Oxazine 750 adsorbed at the air/water interface, a calculated SHG spectrum exhibits a single peak at approximately 16,700 cm⁻¹. optica.org This demonstrates that while SHG can provide information about the electronic structure at an interface, it may not be sufficient to unravel complex situations, especially in cases involving double electronic resonances, where the more comprehensive ESFG technique is more informative. optica.org

Fluorescence Quantum Yield and Photostability Investigations

Photostability is another crucial characteristic for fluorescent dyes, particularly for applications involving prolonged light exposure such as in laser technology or fluorescence microscopy. Organic dyes are generally susceptible to photobleaching. mdpi.com Early studies on dyes for luminescent solar concentrators investigated the stability of Oxazine 750. In degassed methanol solutions, Oxazine 750 was noted as one of the more stable dyes tested under those specific conditions. optica.org However, the high fluorescence quantum yield of a dye does not always correlate with high photostability, and some highly fluorescent dyes can undergo photochemical reactions that lead to degradation. proquest.com

Environmental Influences on Fluorescence Efficiency

The fluorescence quantum yield and lifetime of this compound, like other oxazine dyes, are sensitive to the surrounding environment. Factors such as solvent polarity, viscosity, and temperature can significantly alter the delicate balance between radiative (fluorescence) and non-radiative decay pathways of the excited state.

The interaction of the dye with isotropic organic solvents and anisotropic media, such as liquid crystals, has been a subject of investigation. In general, the spectral shifts of oxazine dyes are influenced by the polarity and polarizability of the solvent. For some oxazine dyes, such as Oxazine 1, solvent polarity does not show a regular, significant effect on the spectral behavior, suggesting they are poor solvatochromic dyes. However, a strong correlation with solvent polarizability has been observed, indicating that the dye's spectral properties can be a good measure of the solvent's polarizability nih.gov.

Hydrogen bonding is another critical factor, particularly in protic solvents like water and alcohols. In aqueous solutions, hydrogen bonds can form between water molecules and the dye, leading to a redshift of the absorption and emission spectra. This is attributed to the strengthening of these hydrogen bonds upon excitation of the Oxazine 750 molecule .

The viscosity of the medium also plays a role in the fluorescence efficiency. For many fluorescent dyes, an increase in viscosity can lead to a higher fluorescence quantum yield by restricting intramolecular motions that would otherwise contribute to non-radiative decay pathways. For instance, the fluorescence yield of Oxazine 1 increases when moving from ethanol to the more viscous ethylene (B1197577) glycol omlc.org.

The following table summarizes the photophysical properties of a closely related compound, Oxazine 1, in different solvents, which can provide an indication of the expected behavior for Oxazine 750.

SolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
Methanol645680-
Ethanol--0.11
Ethylene Glycol--0.19
Dimethylsulfoxide (DMSO)-715-

Data for Oxazine 1, a structurally similar oxazine dye, is presented to illustrate solvent effects. omlc.orgluxottica.com

Deuterium (B1214612) Isotope Effects on Photophysical Processes

The substitution of hydrogen atoms with their heavier isotope, deuterium, can have a pronounced effect on the photophysical properties of fluorescent dyes, including this compound. This "deuterium isotope effect" primarily manifests as an increase in the fluorescence quantum yield and lifetime.

The underlying mechanism for this enhancement is the reduction of non-radiative decay rates. Non-radiative decay often occurs through vibrational coupling between the excited electronic state and the ground state. High-frequency vibrations, such as C-H, N-H, and O-H stretching, are particularly effective in promoting this non-radiative relaxation. By replacing hydrogen with the heavier deuterium, the frequencies of these vibrations are lowered. This reduction in vibrational frequency decreases the efficiency of the non-radiative decay pathways, allowing the excited state to persist for a longer duration and increasing the probability of de-excitation through the emission of a photon (fluorescence).

Studies on various oxazine dyes have consistently demonstrated that deuteration of the amine groups leads to a significant increase in fluorescence efficiency. This enhancement is a combination of intrinsic effects on the molecule itself and alterations in the fluorophore-solvent interactions. The replacement of hydrogen with deuterium can considerably reduce luminescence quenching caused by high-frequency oscillators nih.gov.

A deuterated analog of this compound, specifically this compound-d5, is available for research purposes, indicating the interest in leveraging this isotope effect for improved performance as a near-IR laser dye. The molecular formula for this deuterated version is C24H19D5ClN3O5 rug.nl. Research on other deuterated oxazines has shown a notable increase in brightness and fluorescence lifetime. For example, a deuterated sulfo-oxazine dye was found to be 23% brighter with a longer lifetime compared to its non-deuterated counterpart researchgate.net.

Photochemical Stability and Degradation Pathways

The photochemical stability of a fluorescent dye is a critical parameter that determines its useful lifetime in applications involving prolonged or high-intensity light exposure. Irreversible photodegradation, or photobleaching, leads to a loss of fluorescence and is a common issue for many organic fluorophores, including this compound.

The primary mechanisms of photobleaching often involve reactions of the excited dye molecule with molecular oxygen. Upon excitation, the dye can transition to a long-lived triplet state. This triplet state can then transfer energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. Singlet oxygen can subsequently react with and destroy the dye molecule, leading to a non-fluorescent product.

Another pathway for photodegradation involves the formation of radical ion states through electron transfer reactions. These radical ions can be highly reactive and undergo further reactions that result in the irreversible destruction of the chromophore rug.nl.

In addition to irreversible degradation, some oxazine dyes can undergo reversible photoswitching between a fluorescent "on" state and a non-fluorescent "off" state. This process is often mediated by redox reactions with components in the surrounding medium. For instance, in the presence of a reductant, the dye can be converted to a stable, non-fluorescent radical anion. This dark state can then be switched back to the fluorescent state by an oxidant, such as molecular oxygen rug.nl. While this photoswitching is a reversible process, the radical ion intermediates can, under certain conditions, participate in irreversible degradation pathways.

While specific photodegradation products of this compound are not extensively documented in publicly available literature, the general mechanisms for oxazine dyes suggest that degradation likely involves oxidation of the phenoxazine (B87303) ring system, potentially leading to the cleavage of the ring or the formation of non-fluorescent, oxidized derivatives. The presence of the perchlorate counter-ion is not expected to directly participate in the primary photochemical degradation pathways of the cationic dye itself.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic behavior of Oxazine (B8389632) 750. These ab initio and semi-empirical methods model the molecule's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TD-DFT), are principal methods for investigating the electronic structure of Oxazine 750. DFT is used to calculate the ground-state properties, such as optimized geometry and molecular orbital energies, while TD-DFT is employed to explore excited states and predict electronic transition energies.

Research has shown that the selection of the functional and basis set is critical for achieving accuracy. For instance, studies on Oxazine 750 in an aqueous solution found that the MN12SX functional combined with the 6-31++G(d,p) basis set and the SMD solvation model could precisely reproduce experimental absorption data. dntb.gov.uaresearchgate.netresearchgate.net This level of theory successfully replicated both the main absorption maximum and a characteristic short-wavelength shoulder in the spectrum of the dye. dntb.gov.uaresearchgate.netresearchgate.net The calculations of ground and excited state dipole moments indicate a significant redistribution of π-electron density upon photoexcitation. researchgate.netresearchgate.net

Table 1: Recommended DFT/TD-DFT Level of Theory for Oxazine 750 in Aqueous Media

ComponentSpecificationPurpose
FunctionalMN12SXAccurately models electronic exchange and correlation.
Basis Set6-31++G(d,p)Provides a flexible description of the electron distribution.
Solvent ModelSMD (Solvation Model based on Density)Accounts for the influence of the solvent continuum.

Theoretical predictions of absorption and emission spectra for dyes like Oxazine 750 are highly dependent on accurately modeling the solvent environment. beilstein-journals.org Computational studies have demonstrated that including a solvent model is essential for correctly predicting excitation energies. researchgate.netbeilstein-journals.org Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used. The SMD model, which utilizes the full electron density of the solute without partitioning it into partial charges, has been found to yield more reliable results for oxazine dye systems. researchgate.netbeilstein-journals.org

For Oxazine 750 in water, calculations using the MN12SX/6-31++G(d,p)/SMD approach accurately predicted the absorption spectrum. researchgate.netsemanticscholar.org Furthermore, explicitly considering the solute-solvent interactions by including three hydrogen-bonded water molecules in the quantum mechanical calculation led to a predicted redshift of the entire spectrum by approximately 15 nm, which aligns with experimental observations. dntb.gov.uaresearchgate.netresearchgate.net The vibronic model has also been successfully applied to calculate the emission spectrum of Oxazine 750 in aqueous media. dntb.gov.uaresearchgate.net

Vibronic couplings, which are interactions between electronic and vibrational transitions, play a significant role in the spectral shape of Oxazine 750. researchgate.net Theoretical analyses have identified that the shoulder observed in the absorption spectrum of aqueous Oxazine 750 is caused by a vibronic transition. dntb.gov.uaresearchgate.netresearchgate.net The vibrations involved in these transitions are typically of low frequency and correspond to large-scale molecular movements. dntb.gov.uaresearchgate.net

Upon photoexcitation, Oxazine 750 undergoes a redistribution of electron density. In aqueous solutions, this charge redistribution is found to be local, without a net charge transfer across the entire dye molecule. dntb.gov.uaresearchgate.netresearchgate.net However, the situation is different in protic alcoholic solvents. TD-DFT calculations on hydrogen-bonded Oxazine 750-alcohol complexes have shown that photoexcitation can facilitate an ultrafast (approximately 200 fs) intermolecular electron transfer from the solvent molecules to the chromophore. scispace.comscispace.com This process, which is facilitated by specific hydrogen bonds, acts as a significant fluorescence quenching mechanism. scispace.comscispace.comacs.org

The photophysical properties of flexible dye molecules can be influenced by the existence of multiple, energetically accessible conformations. Computational chemistry allows for the exploration of the conformational and energetic landscape of a molecule. By calculating the relative energies of different conformers (isomers that differ by rotation about single bonds), researchers can identify the most stable structures in the ground and excited states. While specific studies detailing the full conformational landscape of Oxazine 750 are not extensively documented in the provided results, related studies on other oxazine dyes, such as Oxazine 1, have investigated the properties of multiple conformers in solution. dntb.gov.ua Such analyses are crucial for understanding how molecular flexibility might influence the dye's spectral characteristics and excited-state dynamics.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and interactions of molecules. MD simulations model the classical motion of atoms and molecules over time, offering a detailed view of dynamic processes in solution.

MD simulations are particularly valuable for examining the intricate network of interactions between Oxazine 750 and surrounding solvent molecules. sciengine.com These simulations can reveal the structure and dynamics of the solvation shell and the role of specific interactions like hydrogen bonds.

Studies combining experimental results with theoretical calculations have highlighted the critical role of hydrogen bonding in the excited-state dynamics of Oxazine 750. researchgate.netresearchgate.net Upon electronic excitation of the dye, intermolecular hydrogen bonds with solvent molecules like water or methanol (B129727) are strengthened. dntb.gov.uaresearchgate.netacs.org This strengthening explains the bathochromic (red) shift observed in the emission spectrum. dntb.gov.uaresearchgate.net In alcoholic solvents, this transient strengthening of hydrogen bonds is believed to facilitate the site-selective, photoinduced electron transfer from the solvent to the dye. scispace.comscispace.comacs.org Furthermore, computational studies have noted that the structure of the dye itself can influence these interactions; for example, aliphatic hydrogen atoms on the Oxazine 750 molecule can sterically hinder water molecules from accessing certain nitrogen atoms, thereby influencing the local hydrogen-bonding network. dntb.gov.uaresearchgate.net

Table 2: Summary of Key Computational Findings for Oxazine 750

Computational MethodKey FindingSignificance
TD-DFT (MN12SX/SMD)Accurately reproduces the experimental absorption spectrum in water. dntb.gov.uaresearchgate.netValidates the computational model for predicting spectral properties.
Quantum Mechanics (Explicit Solvent)Inclusion of 3 H-bonded water molecules causes a ~15 nm redshift. dntb.gov.uaresearchgate.netDemonstrates the direct impact of specific H-bonds on spectral position.
Vibronic Coupling AnalysisThe absorption shoulder is due to vibronic transitions involving low-frequency modes. dntb.gov.uaresearchgate.netExplains the detailed shape of the experimental spectrum.
TD-DFT (in Alcohol)Photoinduced electron transfer from solvent to dye is facilitated by H-bonds. scispace.comscispace.comIdentifies a key non-radiative decay and fluorescence quenching pathway.
MD Simulations / QM AnalysisHydrogen bonds with solvent molecules strengthen upon photoexcitation. dntb.gov.uaacs.orgProvides a molecular-level explanation for the observed bathochromic shift.

Dynamic Behavior in Complex Environments

The dynamic behavior of Oxazine 750 perchlorate (B79767) in complex environments, particularly in solution, is a key area of investigation. Computational studies, primarily employing Time-Dependent Density Functional Theory (TD-DFT) and molecular dynamics simulations, have provided significant insights into its behavior in aqueous and polar solvent environments.

A notable study on the vibronic spectra of Oxazine 750 in aqueous media utilized the MN12SX/6-31++G(d,p)/SMD level of theory to accurately reproduce the experimental absorption spectrum, including the main maximum and the short-wavelength shoulder. mdpi.com This work revealed that the shoulder in the absorption spectrum is a result of vibronic transitions. The vibrations involved in these transitions are characterized as large-scale, low-frequency molecular movements. mdpi.com Upon photoexcitation, a significant influence on these vibrations, including the most intense ones, is observed. mdpi.com

The interaction with solvent molecules plays a crucial role in the dynamic behavior of Oxazine 750. In aqueous solutions, the consideration of hydrogen-bonded interactions with three water molecules in the computational model led to a redshift of the entire spectrum by approximately 15 nm. mdpi.com This bathochromic effect is explained by the strengthening of hydrogen bonds with water molecules upon the excitation of the Oxazine 750 cation. mdpi.com Furthermore, the study indicated that photoinduced charge redistribution is localized, and there is no large-scale charge transfer across the entire dye molecule upon excitation. mdpi.com It was also noted that the aliphatic hydrogen atoms of the dye molecule sterically hinder water molecules from accessing the N24 nitrogen atom. mdpi.com

Investigations into the rotational reorientation dynamics of Oxazine 750 in various polar solvents have also been conducted. These studies are essential for understanding how the molecule interacts with its immediate surroundings and how these interactions influence its photophysical properties. While detailed computational simulations of Oxazine 750 perchlorate in non-polar solvents or within micelles are not extensively documented in the available literature, the behavior in polar solvents provides a foundational understanding of its solvent-dependent dynamics.

The following table summarizes key findings from computational studies on the dynamic behavior of Oxazine 750 in aqueous solution:

Computational MethodKey FindingReference
TD-DFT/DFT (MN12SX/6-31++G(d,p)/SMD)Accurately reproduced the absorption spectrum, identifying the shoulder as a vibronic transition. mdpi.com
TD-DFT with explicit solventHydrogen bonding with three water molecules induces a ~15 nm redshift in the absorption spectrum. mdpi.com
Analysis of excited statesPhotoinduced charge redistribution is localized; no whole-molecule charge transfer occurs. mdpi.com
Structural analysisAliphatic hydrogens sterically hinder water access to the N24 nitrogen. mdpi.com

Theoretical Models for Intermolecular Interactions

The aggregation of dye molecules can significantly alter their photophysical properties. Understanding the intermolecular interactions that drive this aggregation is therefore of fundamental importance. For this compound, theoretical models such as exciton (B1674681) theory and extended charge distribution models are employed to describe these interactions.

Exciton Theory in Molecular Aggregates

Exciton theory provides a quantum mechanical framework for describing the collective excited states of molecular aggregates. When dye molecules like Oxazine 750 are in close proximity, their transition dipole moments can couple, leading to the formation of delocalized excited states, or excitons, that extend over multiple molecules. The nature of this coupling and the resulting photophysical changes are highly dependent on the geometry of the aggregate.

In the context of dye aggregates, Kasha's theory, based on the point-dipole approximation, is often used to qualitatively predict the spectral shifts upon aggregation. This theory distinguishes between two main types of aggregates based on the relative orientation of the transition dipole moments of the constituent monomers:

J-aggregates (Scheibe aggregates): In these aggregates, the transition dipoles are arranged in a head-to-tail fashion. This arrangement leads to a redshift (bathochromic shift) in the absorption spectrum and is often accompanied by a sharp, intense absorption band known as the J-band. J-aggregates are also characterized by a very fast radiative decay rate, a phenomenon known as superradiance.

H-aggregates: In H-aggregates, the transition dipoles are aligned in a parallel, side-by-side manner. This geometry results in a blueshift (hypsochromic shift) of the absorption spectrum.

The theoretical framework for describing these phenomena is the Frenkel exciton model, which treats the excited states of the aggregate as a linear combination of the excited states of the individual molecules. The strength of the excitonic coupling depends on the distance between the molecules and their relative orientation.

While there is a lack of specific computational studies applying exciton theory to this compound aggregates in the available literature, its nature as a dye that can form aggregates suggests that these theoretical principles are applicable. The formation of J- or H-aggregates of Oxazine 750 would be expected to lead to significant changes in its absorption and emission spectra, which could be modeled using exciton theory to correlate the spectral changes with the aggregate structure.

Extended Charge Distribution Models

To more accurately model the intermolecular interactions between dye molecules, particularly in the context of their rotational dynamics in solution, simple point-dipole models can be insufficient. Extended charge distribution models provide a more refined approach by considering the distribution of charge over the entire molecule rather than localizing it to a single point.

One such model, developed by Alavi and Waldeck, has been utilized to analyze the rotational reorientation dynamics of Oxazine 750 in polar solvents. This model goes beyond the simple Stokes-Einstein-Debye theory by accounting for the specific shape and charge distribution of the solute molecule and its interactions with the surrounding solvent molecules. The use of an extended charge distribution is crucial for accurately describing the dielectric friction experienced by the rotating dye molecule.

Applications in Advanced Materials and Device Engineering

Laser Technology and Optoelectronic Devices

The primary application of Oxazine (B8389632) 750 perchlorate (B79767) lies within the field of laser technology, where its capacity to operate in the near-infrared spectrum is highly valued. Its integration into various laser systems and optoelectronic components has been the subject of research, aiming to harness its specific emission characteristics.

Near-Infrared Dye Laser Development and Performance Optimization

Oxazine 750 perchlorate is utilized as a gain medium in dye lasers, particularly for generating tunable coherent radiation in the near-infrared region. Research has shown that Oxazine 750 is an efficient laser dye for both pulsed and continuous-wave (CW) operation and is tunable around 750 nm. lu.se When pumped by a XeCl-Excimer laser at 308 nm, a laser system with this compound in dimethyl sulfoxide (B87167) (DMSO) demonstrated a tuning range of 735 - 796 nm with a peak efficiency of 6%. lu.se

However, studies comparing its performance with other dyes have indicated that its laser efficiency can be modest. For instance, under nanosecond laser pumping, the laser efficiency of Oxazine 750 was found to be "rather poor" in comparison to Rhodamine 700, which lases at a similar wavelength. bsu.by The fluorescence efficiency of oxazine dyes, in general, is influenced by the molecular structure and the solvent environment. nist.gov Internal conversion processes can play a more significant role in oxazines compared to other dye classes like rhodamines, which can affect their fluorescence quantum yield and, consequently, their laser performance. nist.gov The photophysical behavior and electro-optical effects of Oxazine 750 have been studied in anisotropic host matrices, providing insights into the interactions between the dye and its surroundings, which is crucial for optimizing laser performance. nih.gov

Pump SourceWavelength (nm)SolventPeak Lasing Wavelength (nm)Tuning Range (nm)Efficiency (%)
XeCl-Excimer308DMSO777735 - 7966

Diode-Pumped Laser Systems Integration

A significant advancement in the application of this compound has been its integration into diode-pumped laser systems. These systems offer advantages in terms of compactness, efficiency, and longevity over traditional flashlamp-pumped systems. wikipedia.org Research has demonstrated the successful operation of a dye laser utilizing Oxazine 750, among other dyes, pumped by AlGaInP laser diodes. This system achieved efficient, low-threshold operation at wavelengths between 740 and 800 nm. researchgate.net

Notably, optical conversion efficiencies approaching 50% and an output power as high as 360 mW were obtained when pumping with a DCM-based dye laser, highlighting the potential of Oxazine 750 in efficient diode-pumped configurations. researchgate.net The development of diode-pumped solid-state lasers (DPSSLs) has further expanded the possibilities for integrating dyes like Oxazine 750 into more robust and practical laser devices. wikipedia.org

Optical Amplification in Polymeric Optical Fibers

The incorporation of organic dyes into polymeric optical fibers (POFs) is a promising approach for developing active fiber devices such as amplifiers and lasers. mdpi.com While extensive research has been conducted on doping POFs with various laser dyes, specific studies on this compound for optical amplification are not widely reported. However, research on the closely related Oxazine 170 perchlorate provides a strong indication of the potential of oxazine dyes in this application.

Studies on Oxazine 170 perchlorate doped into poly(methyl methacrylate) (PMMA) optical fibers have demonstrated bright fluorescence and the potential for optical amplification. researchgate.netmdpi.com Numerical simulations of gain in an Oxazine 170 perchlorate-doped PMMA fiber have been performed, and the fabrication of such fluorescent fibers has been realized. researchgate.net These studies lay the groundwork for the potential use of this compound in similar systems, leveraging the general properties of oxazine dyes for light amplification in waveguide structures. The high quantum efficiency of organic fluorophores is beneficial for numerous optical applications within polymer fiber technology. researchgate.net

Solid-State Dye Lasers and Matrix Incorporation

The development of solid-state dye lasers (SSDLs) aims to overcome the limitations of liquid dye solutions, such as solvent handling and circulation. This involves incorporating the laser dye into a solid host matrix, such as a polymer or a composite material. researchgate.net While specific research on this compound in solid-state matrices is limited, studies on other oxazine dyes provide valuable insights.

For instance, Oxazine 17 and Oxazine 1 have been successfully incorporated into solid polyurethane matrices, demonstrating their potential as active elements for solid-state lasers. researchgate.net In these studies, the highest energy and efficiency obtained from a two-centimeter matrix doped with Oxazine 1 were 120 mJ and 23%, respectively, under microsecond pumping. researchgate.net Furthermore, research on direct diode-pumping of solid-state dye lasers has utilized Oxazine 725 in a modified PMMA host, achieving a maximum efficiency of 18%. researchgate.net These findings suggest that polymeric hosts are a promising option for the incorporation of oxazine dyes, and similar approaches could be applied to this compound to develop robust and efficient solid-state laser systems.

Functionalized Materials and Chemical Sensing Platforms

The inherent fluorescence of oxazine dyes makes them candidates for use in chemical sensing applications. By modifying the molecular structure of the dye, it is possible to create functionalized materials that exhibit a change in their optical properties in the presence of a specific analyte.

While the direct functionalization of this compound for chemical sensing is not extensively documented in the reviewed literature, the broader family of oxazine dyes has been explored for such purposes. For example, some oxazine fluorophores have been investigated as redox labels for electrochemical DNA sensors. nih.gov In these applications, the electrochemical properties of the oxazine dye are harnessed to detect hybridization events. nih.gov Other research has focused on developing oxazine-based fluorescent probes for the detection of reactive oxygen species like hypochlorous acid and peroxynitrite. acs.org These studies demonstrate the potential of the oxazine chemical scaffold in the design of sensitive and selective chemical sensors. The development of novel chemical sensors can be advanced by expanding the range of fluorophore scaffolds capable of fine-tuning spectral properties. nih.gov

Dye-Doped Polymeric Materials for Optical Applications

The incorporation of this compound into polymeric materials is a key aspect of its application in solid-state lasers and potentially in other optical devices. The choice of the polymer matrix is crucial as it can influence the photophysical properties of the dye, including its absorption and emission spectra, fluorescence quantum yield, and photostability. mdpi.com

Poly(methyl methacrylate) (PMMA) is a commonly used host material for laser dyes due to its excellent optical transparency and processability. mdpi.com Studies with Oxazine 170 perchlorate have shown that it can be readily incorporated into a PMMA matrix, resulting in a brightly fluorescent material suitable for optical fiber applications. mdpi.com The polymeric host can cause a slight shift in the emission spectrum of the dye. mdpi.com The development of dye-doped polymeric materials is an active area of research, with the goal of creating robust and efficient materials for a variety of optical applications, including solid-state lasers, optical amplifiers, and sensors. mdpi.com The photophysical properties of oxazine dyes doped in PMMA have been studied to assess their potential for applications such as luminescent solar concentrators, indicating the versatility of these dye-polymer systems. researchgate.net

Investigation of Nonlinear Refractive Index and Absorption in Materials

This compound exhibits significant third-order nonlinear optical (NLO) properties, which are of great interest for applications in optical switching, optical limiting, and signal processing. researchgate.net The primary parameters that characterize these properties are the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These properties are often investigated using the Z-scan technique, a sensitive method for measuring the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾. researchgate.netresearchplateau.com

Studies on Oxazine 750 have been conducted using a CW He-Ne laser at 632.8 nm to investigate its NLO properties in different host materials. researchgate.net In both aqueous solutions and a polyacrylamide hydrogel (PAA) matrix, Oxazine 750 consistently showed a negative nonlinearity (self-defocusing). researchgate.net The magnitude of the nonlinear refractive index was found to be on the order of 10⁻⁸ cm²/W. researchgate.net The research also noted that the nonlinear parameters are dependent on the dye concentration. researchgate.net In the case of the dye-doped hydrogel, both fast (transit) and slow (steady state) nonlinear effects were observed, which are attributed to thermo-optical induced gradients within the medium. researchgate.net

The table below summarizes the key nonlinear optical findings for Oxazine 750 from a comparative study.

Host MediumDye ConcentrationLaser Wavelength (nm)Nonlinear Refractive Index (n₂) (cm²/W)Observed Nonlinearity
Aqueous SolutionVaried632.8~10⁻⁸Negative (Self-defocusing)
Polyacrylamide Hydrogel (PAA)Varied632.8~10⁻⁸Negative (Self-defocusing)

Data sourced from studies on the nonlinear optical properties of Oxazine 750. researchgate.net

These findings underscore the potential of materials doped with this compound for use in photonic devices where control over the refractive index via light intensity is desirable.

Applications in Biological and Biomedical Research

Oxazine (B8389632) 750 perchlorate (B79767) is a synthetic dye belonging to the oxazine class of compounds. It is recognized for its utility as a near-infrared (NIR) laser dye and has found specific applications in the realm of biological and biomedical research, particularly in cellular analysis and advanced imaging techniques. chemicalbook.comusbio.nettheclinivex.com

Emerging Research Directions and Future Perspectives

Integration with Plasmonic Nanostructures for Spontaneous Emission Enhancement

A significant frontier in the application of fluorescent dyes like Oxazine (B8389632) 750 perchlorate (B79767) is their integration with plasmonic nanostructures to manipulate and enhance their spontaneous emission rates. The excitation of localized surface plasmon resonance (SPR) in metallic nanoparticles creates intense, localized electromagnetic fields that can dramatically alter the photophysical properties of nearby fluorophores. iphy.ac.cn This interaction can lead to substantial increases in both excitation and emission efficiency, a phenomenon known as plasmon-enhanced fluorescence. iphy.ac.cn

Research has demonstrated that the dual plasmon modes of gold nanorods (GNRs) can be harnessed to simultaneously enhance both the excitation and emission of oxazine dyes. iphy.ac.cn In one such scheme, the transversal surface plasmon resonance (TSPR) of the GNR is matched with the dye's excitation wavelength, while the longitudinal surface plasmon resonance (LSPR) overlaps with the dye's emission wavelength. iphy.ac.cn To demonstrate this, GNRs were coated with a silica (B1680970) shell doped with Oxazine 725. iphy.ac.cn This configuration successfully demonstrated efficient fluorescence enhancement, showcasing a superior outcome compared to systems where only the excitation or emission is enhanced. iphy.ac.cn The core-shell design is critical, as a silica shell of around 20 nm prevents chemical quenching that can occur when fluorophores are too close (<5 nm) to the metal surface. iphy.ac.cn

Further advancements include the use of nanopatterned hyperbolic metamaterials (HMMs), which are artificial nanoscale structures with hyperbolic dispersion relations. nih.gov By nanopatterning an HMM composed of silver and silicon multilayers, researchers achieved a 76-fold enhancement in the spontaneous emission rate of rhodamine dye molecules and an ~80-fold increase in emission intensity compared to an unstructured HMM. nih.gov Similar principles are being explored for near-infrared dyes like Oxazine 750 to overcome limitations of low quantum yields in this spectral region. Another approach involves creating plasmonic nanocavities, such as the nanoscale gap between a silver nanowire and a silver substrate, which can produce a 1000-fold enhancement of the spontaneous emission rate of the coupled emitters. researchgate.net

These findings highlight a powerful strategy for improving the performance of Oxazine 750 perchlorate, opening doors for its use in ultra-sensitive detection, advanced bio-imaging, and the development of nanolasers. iphy.ac.cn

Table 1: Examples of Plasmonic Enhancement with Oxazine Dyes
Plasmonic SystemDye UsedKey FindingReference
Gold Nanorods (GNRs)Oxazine 725Simultaneous enhancement of excitation (via TSPR) and emission (via LSPR) by double plasmon modes. iphy.ac.cn
Metallic DimersOxazine 1 PerchlorateFluorescence enhancement through modified dye absorption associated with localized surface plasmon resonances. researchgate.net
Silver Nanowire/Substrate CavityOrganic DyesUp to 1000-fold enhancement of spontaneous emission rate due to extreme field confinement. researchgate.net
Nanopatterned Hyperbolic MetamaterialsRhodamine Dyes76-fold enhancement in spontaneous emission rate and ~80-fold increase in emission intensity. nih.gov

Exploration of Novel Applications in Spectroscopic Standards and Quantum Counters

The reliability and well-characterized spectral properties of fluorescent dyes are paramount for their use as standards in spectroscopy. Oxazine dyes, including this compound, are being explored for such applications due to their strong absorption in the red and near-infrared regions and relatively stable fluorescence. They are particularly interesting as potential quantum counters for correcting emission spectra and excitation curves at longer wavelengths, an area where reliable standards are less common. psu.edu A quantum counter is a substance that has a constant fluorescence quantum yield over a specific wavelength range, making it ideal for calibrating the wavelength-dependent sensitivity of fluorescence detectors.

The photostability and quantum yield are critical parameters for a spectroscopic standard. psu.edu While some oxazine dyes have fluorescence quantum yields that seldom exceed 0.5, their performance is often sufficient and reliable for laser applications and as calibration tools. psu.edu For instance, Oxazine 170 (also known as Oxazine 720) has a measured quantum yield of 0.63 in methanol (B129727). photochemcad.com The fluorescence quantum yield of Oxazine 1 in ethanol (B145695) is 0.11, which increases to 0.19 in ethylene (B1197577) glycol, demonstrating the influence of the solvent environment. omlc.org

Research into the precise quantification of fluorescence quantum yield at the single-molecule level also relies on well-behaved fluorophores. acs.org Studies have utilized dyes like Oxazine 4 perchlorate in methods developed to accurately measure quantum yields, which in turn solidifies their potential as standards. acs.org The continued characterization of this compound and its derivatives across various solvents and conditions is essential for establishing them as certified reference materials for the growing field of near-infrared spectroscopy and imaging.

Table 2: Photophysical Properties of Selected Oxazine Dyes
CompoundSolventAbsorption Max (nm)Fluorescence Quantum Yield (Φf)Reference
Oxazine 170 perchlorateMethanol6130.63 photochemcad.com
Oxazine 1Ethanol~6450.11 omlc.org
Oxazine 1Ethylene GlycolNot Specified0.19 omlc.org
Oxazine 750Methanol/DMSO (98/2)Not SpecifiedNot Specified, used as laser dye gen-opt.com

Challenges and Opportunities in Rational Dye Design for Specific Applications

The rational design of novel oxazine dyes presents a significant opportunity to create tailored molecules for specific and demanding applications, particularly in bio-imaging and diagnostics. nih.gov However, this endeavor is not without its challenges. Key limitations of many existing near-infrared (NIR) dyes, including some oxazines, include sensitivity to pH, small Stokes shifts (the separation between absorption and emission maxima), and low fluorescence quantum yields in aqueous environments. nih.govresearchgate.net

To overcome these issues, researchers are employing molecular engineering strategies. One successful approach involves creating an asymmetrically substituted oxazine core to induce an alternating vibronic feature, which can result in a large Stokes shift (e.g., 125 nm) and pH insensitivity. nih.gov This strategy led to the development of a functionalizable NIR oxazine fluorophore, DQF-NH2, which served as a platform for a probe capable of detecting the enzyme Leucine Aminopeptidase in living cells and tumor tissue. nih.gov Another area of rational design focuses on controlling the cellular residualization rate of dyes, which is crucial for accurately interpreting in vivo imaging results. nih.gov By systematically studying how different chemical structures (including oxazine cores) affect retention within cells, researchers can select or design dyes that are either rapidly cleared or retained for longer-term tracking. nih.govsigmaaldrich.com

Furthermore, molecular engineering has been used to create pH-responsive oxazine assemblies that can be activated by the acidic microenvironment of tumor lysosomes. acs.org In one study, a photothermal oxazine molecule was functionalized with biotin (B1667282) for tumor targeting. Upon NIR light activation in the acidic lysosome, the molecule induced lysosomal dysfunction, which in turn enhanced cellular Fenton reactions to trigger ferroptosis, a form of programmed cell death, thereby improving antitumor efficacy. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.